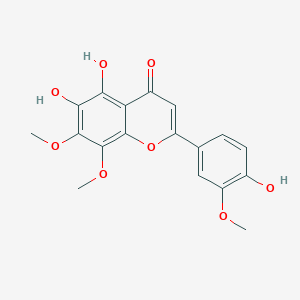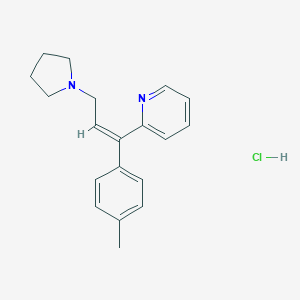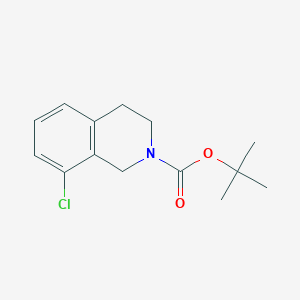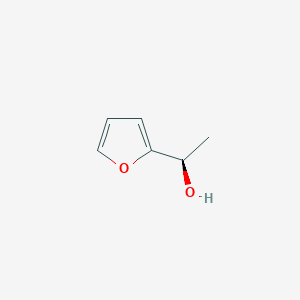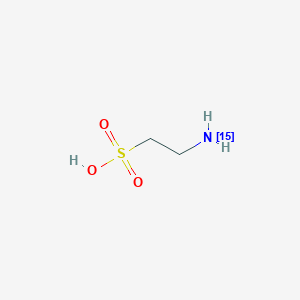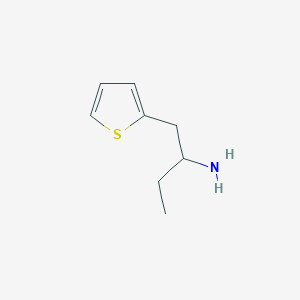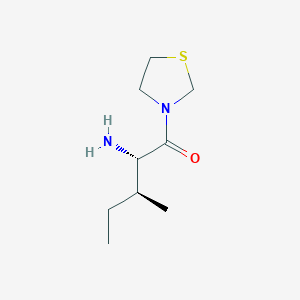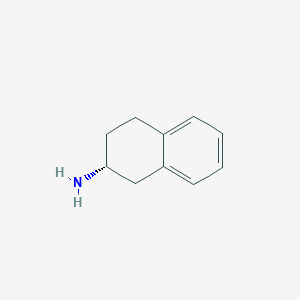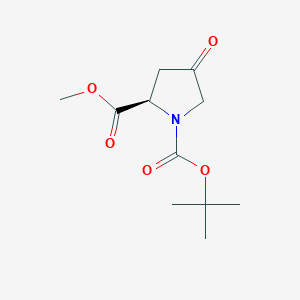
(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
The compound "(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as an intermediate in various chemical syntheses. The molecule contains a pyrrolidine ring, which is a five-membered lactam structure, and is substituted with tert-butyl and methyl groups, as well as a 4-oxo group and two carboxylate esters.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the preparation of methyl cyclopentane carboxylates with tert-butyl groups has been achieved through kinetic resolution, which is a method that can also be applied to synthesize enantiomerically pure compounds similar to our compound of interest . Additionally, the synthesis of other complex molecules containing tert-butyl groups and pyrrolidine rings has been reported, such as the key intermediate of Rho–Kinase inhibitor K-115 , and an intermediate for nicotinic acetylcholine receptor agonists . These methods often involve cyclization reactions and chiral resolution techniques that could be adapted for the synthesis of "(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can influence the molecule's reactivity and interaction with biological targets. The stereochemistry of such compounds is crucial, as seen in the synthesis of a chiral NADH model compound, where the absolute structure was determined by X-ray analysis . The stereochemistry of the tert-butyl and methyl groups in our compound would similarly play a significant role in its chemical behavior and potential biological activity.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, the synthesis of a chiral auxiliary based on a similar pyrrolidine structure demonstrates the molecule's ability to participate in benzylation reactions and oxidative coupling, which could be relevant for further functionalization of "(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate" . Moreover, nitrile anion cyclization has been used to synthesize substituted pyrrolidines, indicating that our compound could also be synthesized or modified through similar cyclization strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups. For instance, the presence of tert-butyl groups can increase steric hindrance, affecting the molecule's reactivity and solubility . The synthesis of highly functionalized pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, showcases the potential for creating diverse molecules with varying properties, which could be extrapolated to our compound of interest . Additionally, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate provides insights into the reactivity of related structures, which could be useful in predicting the reactivity of the 4-oxo group in "(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate" .
Aplicaciones Científicas De Investigación
Parallel Solution-phase Synthesis
A library of N(4´)-substituted di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was prepared via parallel acid-catalyzed treatment, demonstrating the versatility of oxopyrrolidine derivatives in synthesizing complex molecules with potential pharmacological applications (J. Svete et al., 2010).
Supramolecular Arrangement
Studies on substituted oxopyrrolidine analogues revealed their ability to form diverse supramolecular assemblies influenced by weak intermolecular interactions. This research provides insights into the structural characteristics of these compounds, potentially guiding their application in material science and drug design (Marivel Samipillai et al., 2016).
Asymmetric Synthesis
Research into the asymmetric synthesis of pyrrolidine derivatives has yielded enantiomerically pure compounds with potential antithrombin activity. This demonstrates the application of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate derivatives in creating targeted therapeutic agents (Seylan Ayan et al., 2013).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBHYYJZVWZCOZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441470 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
CAS RN |
256487-77-1 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


